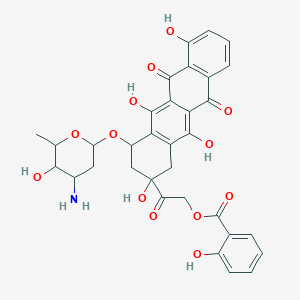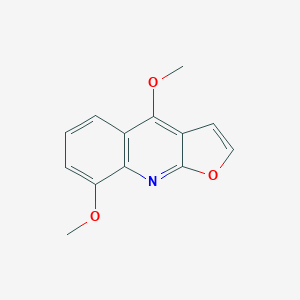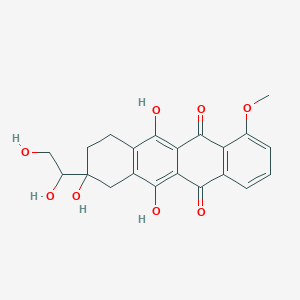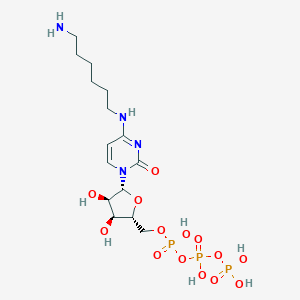
Ahctp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ahctp (2-Amino-4-(3,4-dihydroxyphenyl)-3-(ethylamino)propanoic acid) is a synthetic amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. Ahctp has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Ahctp is believed to act as a dopamine D2 receptor antagonist and a glutamate receptor agonist. It has been suggested that Ahctp may exert its neuroprotective effects by modulating the glutamatergic system and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
Ahctp has been shown to have various biochemical and physiological effects. In animal studies, Ahctp has been shown to improve motor function and reduce oxidative stress. Ahctp has also been shown to increase dopamine release in the striatum and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ahctp has several advantages for lab experiments, including its ease of synthesis and its potential use as a drug delivery system. However, Ahctp has some limitations, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of Ahctp. One potential direction is the development of Ahctp-based drug delivery systems for the treatment of neurodegenerative disorders. Another potential direction is the study of Ahctp in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of Ahctp in humans.
Conclusion
Ahctp is a synthetic amino acid derivative that has potential applications in various fields, including neurology, pharmacology, and oncology. Ahctp has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the safety and efficacy of Ahctp in humans and to explore its potential applications in these fields.
Méthodes De Synthèse
Ahctp can be synthesized using various methods, including the Mannich reaction and the reductive amination method. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone or aldehyde. The reductive amination method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Applications De Recherche Scientifique
Ahctp has been studied for its potential application in various fields, including neurology, pharmacology, and oncology. In neurology, Ahctp has been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders. In pharmacology, Ahctp has been studied for its potential use as a drug delivery system. In oncology, Ahctp has been studied for its potential use in cancer therapy.
Propriétés
Numéro CAS |
123354-89-2 |
|---|---|
Nom du produit |
Ahctp |
Formule moléculaire |
C15H29N4O14P3 |
Poids moléculaire |
582.33 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-[4-(6-aminohexylamino)-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H29N4O14P3/c16-6-3-1-2-4-7-17-11-5-8-19(15(22)18-11)14-13(21)12(20)10(31-14)9-30-35(26,27)33-36(28,29)32-34(23,24)25/h5,8,10,12-14,20-21H,1-4,6-7,9,16H2,(H,26,27)(H,28,29)(H,17,18,22)(H2,23,24,25)/t10-,12-,13-,14-/m1/s1 |
Clé InChI |
NJPVHOPQAANYKF-FMKGYKFTSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1NCCCCCCN)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1NCCCCCCN)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1NCCCCCCN)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonymes |
AHCTP N(4)-(6-aminohexyl)cytidine 5'-triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




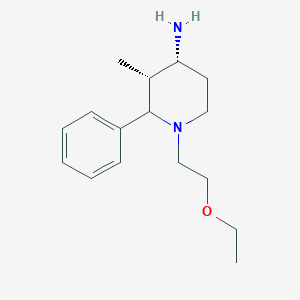
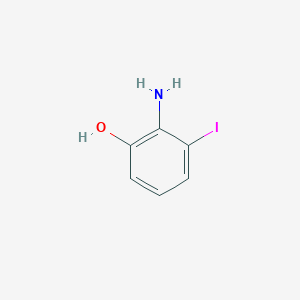
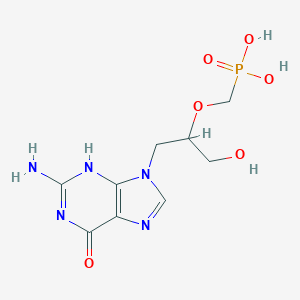
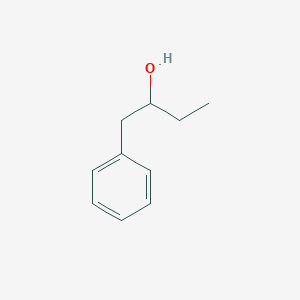
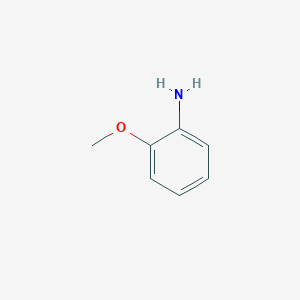
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
